2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that incorporates a thiazole ring, a pyridine ring, and a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing thiazole and indole scaffolds have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they may interact with a variety of targets within the cell .
Mode of Action
For example, some indole derivatives inhibit viral replication , while certain thiazole derivatives have been found to induce cell death by interacting with DNA and topoisomerase II .
Biochemical Pathways
For instance, some indole derivatives have been found to inhibit the replication of various RNA and DNA viruses . Similarly, certain thiazole derivatives have been found to induce cell death by causing DNA double-strand breaks .
Result of Action
For example, some indole derivatives have antiviral activity , while certain thiazole derivatives have been found to induce cell death .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as thiazole and pyridine derivatives, have been reported to exhibit a broad range of biological activities . They can bind with high affinity to multiple receptors, suggesting that 2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the properties of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Coupling with Pyridine: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Final Coupling and Amidation: The final step involves the coupling of the thiazole-pyridine intermediate with the thiophene ring, followed by amidation to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atoms or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridine derivatives: Compounds with pyridine rings are known for their diverse biological activities and are used in various therapeutic applications.
Thiophene derivatives: These compounds are explored for their electronic properties and potential use in organic electronics.
Uniqueness
2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,5-dichloro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3OS2/c14-10-4-8(11(15)21-10)12(19)18-13-17-9(6-20-13)7-2-1-3-16-5-7/h1-6H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIGDSHPGJTAFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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